Cas no 1541105-45-6 (1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid)

1-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid is a specialized organic compound featuring a cyclopropane ring fused with a carboxylic acid group and a 5-methylfuran-2-yl substituent. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The cyclopropane moiety enhances rigidity, while the furan ring contributes to reactivity in heterocyclic transformations. The carboxylic acid group allows for further functionalization, enabling applications in coupling reactions and derivatization. This compound is characterized by its stability and versatility, making it suitable for use in complex synthetic pathways. High purity and consistent quality ensure reliable performance in research and industrial applications.
1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid structure
1541105-45-6 structure
商品名:1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
CAS番号:1541105-45-6
MF:C9H10O3
メガワット:166.173902988434
CID:5966247
PubChem ID:96737077

1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
    • 1541105-45-6
    • EN300-1832367
    • インチ: 1S/C9H10O3/c1-6-2-3-7(12-6)9(4-5-9)8(10)11/h2-3H,4-5H2,1H3,(H,10,11)
    • InChIKey: TZWXMRKYQOQCNV-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=CC=C1C1(C(=O)O)CC1

計算された属性

  • せいみつぶんしりょう: 166.062994177g/mol
  • どういたいしつりょう: 166.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 50.4Ų

1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1832367-2.5g
1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
1541105-45-6
2.5g
$2520.0 2023-09-19
Enamine
EN300-1832367-0.25g
1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
1541105-45-6
0.25g
$1183.0 2023-09-19
Enamine
EN300-1832367-0.5g
1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
1541105-45-6
0.5g
$1234.0 2023-09-19
Enamine
EN300-1832367-10.0g
1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
1541105-45-6
10g
$5528.0 2023-06-03
Enamine
EN300-1832367-1.0g
1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
1541105-45-6
1g
$1286.0 2023-06-03
Enamine
EN300-1832367-0.05g
1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
1541105-45-6
0.05g
$1080.0 2023-09-19
Enamine
EN300-1832367-5g
1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
1541105-45-6
5g
$3728.0 2023-09-19
Enamine
EN300-1832367-1g
1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
1541105-45-6
1g
$1286.0 2023-09-19
Enamine
EN300-1832367-10g
1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
1541105-45-6
10g
$5528.0 2023-09-19
Enamine
EN300-1832367-0.1g
1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid
1541105-45-6
0.1g
$1131.0 2023-09-19

1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid 関連文献

1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1541105-45-6)

1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1541105-45-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclopropane ring conjugated with a furan moiety, presents a unique structural framework that is highly amenable to further functionalization and derivatization, making it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid combines the rigidity of the cyclopropane ring with the electron-rich nature of the furan heterocycle. The cyclopropane ring is known for its strain and reactivity, which can be exploited to facilitate various chemical transformations, while the furan ring offers opportunities for hydrogen bonding interactions and electronic modulation. These features make the compound particularly interesting for designing molecules with tailored biological activities.

In recent years, there has been growing interest in leveraging such structural motifs for drug discovery. The cyclopropane unit, in particular, has been incorporated into various pharmacophores due to its ability to induce conformational constraints and enhance binding affinity. For instance, studies have demonstrated that cyclopropanated derivatives can exhibit improved metabolic stability and altered pharmacokinetic profiles compared to their non-cyclopropanated counterparts. This has spurred research into developing new synthetic methodologies for incorporating cyclopropane units into drug candidates.

The 5-methylfuran-2-yl substituent in 1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid further enhances its potential as a building block. The methyl group provides steric bulk, which can influence molecular interactions, while the furan ring itself is a well-known scaffold in medicinal chemistry. Furan derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The combination of these features in 1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid suggests that it may serve as a versatile intermediate for synthesizing compounds with multiple biological targets.

One of the most compelling aspects of this compound is its synthetic accessibility. The presence of a carboxylic acid group at the cyclopropane position allows for facile derivatization via esterification, amidation, or other carboxylic acid-centric reactions. This flexibility is crucial for medicinal chemists who need to modify physicochemical properties such as solubility, lipophilicity, and metabolic stability. Additionally, the furan ring can undergo various transformations, including oxidation or reduction, providing further avenues for structural diversification.

Recent advances in computational chemistry have also highlighted the potential of 1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid as a lead compound. Molecular modeling studies have suggested that this molecule may interact with biological targets in unique ways due to its rigid core and polarizable substituents. These insights have guided experimental efforts toward optimizing potency and selectivity. For example, virtual screening campaigns have identified analogs of this compound that exhibit enhanced binding affinity to specific protein receptors.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of cyclopropane-containing molecules. Some early-stage studies have shown that derivatives of this class exhibit promising activity against inflammatory diseases and infectious agents. The ability of 1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid to serve as a precursor for such compounds makes it an attractive candidate for further investigation.

In conclusion, 1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1541105-45-6) represents a structurally intriguing and synthetically versatile compound with significant potential in drug discovery. Its unique combination of a strained cyclopropane ring and an electron-rich furan moiety offers opportunities for designing molecules with tailored biological activities. As research in this area continues to evolve, 1-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid is likely to play an important role in the development of next-generation pharmaceuticals.

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